Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide used in solid-phase peptide synthesis. This compound is part of the Fmoc (9-fluorenylmethyloxycarbonyl) family, which is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The compound includes a glutamine residue protected by a trityl group, a threonine residue with a pseudoproline modification, and an Fmoc protecting group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This method is preferred for its efficiency and ability to produce high-purity peptides. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to a solid resin support.
Fmoc deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling of subsequent amino acids: Each amino acid is sequentially added using coupling reagents like HBTU or DIC.
Cleavage from the resin: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automation and optimization of reaction conditions are employed to maximize yield and purity. The use of greener solvents and reagents is also being explored to reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH undergoes several types of reactions during its synthesis and application:
Deprotection reactions: Removal of the Fmoc group using bases like piperidine.
Coupling reactions: Formation of peptide bonds using coupling reagents.
Cleavage reactions: Removal of the peptide from the resin using acidic conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole).
Cleavage: TFA with scavengers like water, TIS (Triisopropylsilane), and EDT (Ethanedithiol).
Major Products
The major product of these reactions is the desired peptide sequence. Side products may include truncated or modified peptides, which are typically removed during purification.
Applications De Recherche Scientifique
Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH is used in various scientific research applications:
Chemistry: Synthesis of complex peptides for structural and functional studies.
Biology: Investigation of protein-protein interactions and enzyme-substrate relationships.
Medicine: Development of peptide-based drugs and therapeutic agents.
Industry: Production of peptides for use in cosmetics, diagnostics, and as research tools.
Mécanisme D'action
The mechanism of action of Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus during synthesis, preventing unwanted side reactions. The trityl group protects the side chain of glutamine, and the pseudoproline modification of threonine enhances the solubility and stability of the peptide during synthesis. These protecting groups are removed at specific stages to allow the formation of peptide bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Gln(Trt)-OH: Similar structure but lacks the pseudoproline modification.
Fmoc-Thr(Psi(Me,Me)pro)-OH: Contains the pseudoproline modification but lacks the glutamine residue.
Fmoc-Gln(Trt)-Thr-OH: Lacks the pseudoproline modification.
Uniqueness
Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH is unique due to the combination of protecting groups and modifications, which enhance its stability and solubility during synthesis. This makes it particularly useful for synthesizing complex peptides that may be challenging to produce using other methods .
Activité Biologique
Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide derivative utilized in peptide synthesis and biochemical research. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trityl (Trt) group on glutamine, and a pseudoproline (Psi) modification on threonine. The unique structure of this compound enhances its biological activity, making it a valuable tool in various scientific applications.
Chemical Structure and Properties
- Molecular Formula : C₃₁H₄₅N₃O₇
- Molecular Weight : 751.9 g/mol
- CAS Number : 1572725-72-4
The presence of the pseudoproline modification is particularly significant as it can influence the conformation and stability of the synthesized peptides, reducing aggregation and enhancing solubility during synthesis processes.
The biological activity of this compound primarily arises from its incorporation into peptide chains. The pseudoproline modification disrupts typical β-sheet formations, which can lead to:
- Increased solubility : This is crucial for peptides that are prone to aggregation.
- Enhanced stability : The modification can stabilize certain conformations necessary for biological function.
Applications in Research
This compound is used in various fields including:
- Peptide Synthesis : It serves as a building block in solid-phase peptide synthesis (SPPS), facilitating the production of complex peptides with desired biological activities.
- Protein Engineering : The compound can be utilized in the development of peptide-based therapeutics and diagnostic tools.
- Biochemical Studies : It aids in studying protein-protein interactions and enzyme-substrate relationships.
Case Studies and Research Findings
-
Peptide Stability and Aggregation :
A study demonstrated that peptides synthesized with pseudoproline modifications exhibited significantly reduced aggregation compared to their non-modified counterparts. This was attributed to the ability of the Psi modification to introduce a constrained turn in the peptide backbone, which helps maintain solubility and proper folding during synthesis . -
Therapeutic Applications :
Research has shown that peptides incorporating this compound can exhibit enhanced biological activities when used as therapeutic agents. For instance, modifications like these have been linked to improved insulinotropic actions in peptide analogs . -
Chemical Modification Techniques :
The use of this compound has been explored in advanced protein modification techniques such as tandem protein trans-splicing, which allows for precise insertion of synthetic peptides into larger proteins, thereby enhancing their functional properties .
Comparison with Similar Compounds
Compound Name | Key Features | Applications |
---|---|---|
Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH | Contains leucine and serine residues; pseudoproline modification | Peptide synthesis; protein interactions |
Fmoc-Asn(Trt)-Thr(Psi(Me,Me)Pro)-OH | Asparagine with trityl protection; pseudoproline | Enhances solubility; reduces aggregation |
Fmoc-Glu(OtBu)-Thr(Psi(Me,Me)Pro)-OH | Glutamic acid; t-butyl protection | Used in therapeutic peptide development |
Propriétés
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H45N3O7/c1-30-41(43(52)53)49(45(2,3)56-30)42(51)39(47-44(54)55-29-38-36-25-15-13-23-34(36)35-24-14-16-26-37(35)38)27-28-40(50)48-46(31-17-7-4-8-18-31,32-19-9-5-10-20-32)33-21-11-6-12-22-33/h4-26,30,38-39,41H,27-29H2,1-3H3,(H,47,54)(H,48,50)(H,52,53)/t30-,39+,41+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTGZPUCAULNOC-QZNHJORUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H45N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.